Cycloguanide phenylsulfone
Description
Cycloguanide phenylsulfone is a triazine-derived chemical compound. While structurally related to the cycloguanil (B1669406) class of antimalarials, its specific composition, featuring a phenylsulfone group, distinguishes it from its predecessors. Research into this compound has explored its biochemical activity. A 1990 study investigated the inhibitory properties of this compound on acetylcholinesterase. medkoo.com Furthermore, a European patent application lists this compound among a series of compounds identified as acetylcholinesterase inhibitors. google.com
The global effort to control and eliminate malaria faces a significant and persistent threat: antimalarial drug resistance. nih.govnih.gov Parasites have developed resistance to nearly all classes of antimalarial drugs, which has led to a plateau in the progress against the disease and, in some regions, a resurgence of infections. google.commedkoo.com The emergence and spread of multidrug-resistant strains of Plasmodium falciparum, the most lethal malaria parasite, is a major public health concern that threatens the effectiveness of current treatments. nih.gov
Artemisinin-based combination therapies (ACTs) are the current standard of care for uncomplicated falciparum malaria, and protecting their efficacy is a global health priority. nih.govnih.gov However, partial resistance to artemisinin (B1665778) has been documented in Southeast Asia and more recently in Africa. nih.gov This evolving resistance necessitates a robust pipeline of new antimalarial agents. The ideal new candidates should possess novel mechanisms of action to overcome existing resistance, be effective against all stages of the parasite's life cycle, and be suitable for use in combination therapies to prevent the rapid development of new resistance. epa.gov
The development of cycloguanide derivatives is a key chapter in the history of synthetic antimalarials. Following World War II, proguanil (B194036) (also known as chlorguanide) emerged from research programs in the United Kingdom. medkoo.com Proguanil itself is a prodrug, meaning it is converted by the host's body into its active form, cycloguanil. Cycloguanil functions by inhibiting the parasite's dihydrofolate reductase (DHFR) enzyme, a critical component in the folate biosynthesis pathway necessary for parasite survival and replication.
Proguanil and a later derivative, chlorproguanil, were effective antimalarials. medkoo.com They were often used in combination with other drugs, such as sulfones (e.g., dapsone), to create a synergistic effect by blocking two different steps in the parasite's folate pathway. nih.govnih.gov The combination of chlorproguanil and dapsone (B1669823) was one such formulation developed as a potential alternative to other antifolate drugs facing resistance. However, resistance to cycloguanil also emerged, often linked to specific mutations in the parasite's DHFR gene, limiting the long-term utility of these compounds as standalone therapies and driving further research into new chemical entities.
Chemical and Physical Properties of this compound
The following table details the known properties of the compound.
| Property | Value |
| CAS Number | 18915-14-5 medkoo.com |
| Molecular Formula | C22H30Cl2N10O2S medkoo.com |
| Molecular Weight | 569.51 g/mol medkoo.com |
| IUPAC Name | 1-[4-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]sulfonylphenyl]-6,6-dimethyl-1,3,5-triazine-2,4-diamine;dihydrochloride |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
18915-14-5 |
|---|---|
Molecular Formula |
C22H30Cl2N10O2S |
Molecular Weight |
569.5 g/mol |
IUPAC Name |
1-[4-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]sulfonylphenyl]-6,6-dimethyl-1,3,5-triazine-2,4-diamine;dihydrochloride |
InChI |
InChI=1S/C22H28N10O2S.2ClH/c1-21(2)29-17(23)27-19(25)31(21)13-5-9-15(10-6-13)35(33,34)16-11-7-14(8-12-16)32-20(26)28-18(24)30-22(32,3)4;;/h5-12H,1-4H3,(H4,23,25,27,29)(H4,24,26,28,30);2*1H |
InChI Key |
PNCQYIMDXYYJBG-UHFFFAOYSA-N |
SMILES |
CC1(N=C(N=C(N1C2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)N4C(=NC(=NC4(C)C)N)N)N)N)C.Cl.Cl |
Canonical SMILES |
CC1(N=C(N=C(N1C2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)N4C(=NC(=NC4(C)C)N)N)N)N)C.Cl.Cl |
Other CAS No. |
18915-14-5 |
Synonyms |
1,1'-(sulfonyldi-4-phenylene)-bis-(4,6-diamino-2,2-dimethyl-1,2-dihydro-s-triazine)-dihydrochloride cycloguanide phenylsulfone |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for Cycloguanide Phenylsulfone
Synthetic Pathways for Cycloguanide Phenylsulfone and Related Analogues
The synthesis of 1-aryl-4,6-diamino-1,2-dihydrotriazines, the structural class to which Cycloguanide belongs, has been approached through several chemical strategies. A foundational method involves the condensation of a biguanide (B1667054) precursor with a ketone or aldehyde. rsc.orgwikipedia.org For Cycloguanil (B1669406), this involves the reaction of 4-chlorophenylbiguanide (B1200820) with acetone (B3395972). wikipedia.org This reaction leads to the formation of the characteristic dihydrotriazine ring.
A common synthetic route begins with the reaction between 4-chloroaniline (B138754) and dicyandiamide (B1669379) to produce the intermediate, 4-chlorophenylbiguanide. wikipedia.org This intermediate is then immediately condensed with acetone to yield Cycloguanil. wikipedia.org However, this approach can sometimes result in a mixture of products, including isomeric compounds with lower biological activity. rsc.org
The synthesis of analogues often involves modifying the substituents on the phenyl ring or at the C2 position of the dihydrotriazine ring. nih.gov For instance, researchers have explored replacing the para-chloro substituent with other functional groups or substituting the two methyl groups with smaller or bulkier alkyl groups to investigate the impact on biological activity. nih.gov
From a biological perspective, a crucial "synthetic" pathway is the in-vivo metabolic conversion of Proguanil (B194036) into its active form, Cycloguanil. patsnap.commdpi.com This transformation occurs in the liver and is catalyzed by cytochrome P450 enzymes. mdpi.comdrugbank.com This metabolic activation is essential for the antimalarial action of Proguanil, as Cycloguanil is the molecule that directly inhibits the parasite's dihydrofolate reductase. patsnap.comwikipedia.org
Novel Synthetic Approaches for Enhanced Biological Activity
To overcome challenges like drug resistance and to improve therapeutic indices, researchers have developed novel synthetic strategies aimed at enhancing the biological activity of DHFR inhibitors.
One prominent approach is Diversity-Oriented Synthesis (DOS) . nih.govnih.govscispace.com This strategy involves creating a large collection of structurally diverse compounds from a common starting point. scispace.com For antimalarial drug discovery, DOS has been used to generate compounds with three-dimensional features that are underrepresented in typical screening libraries. nih.govnih.gov This has led to the identification of novel inhibitors with new mechanisms of action, such as bicyclic azetidines that target phenylalanyl-tRNA synthetase. nih.gov A specific DOS methodology, the "build/couple/pair" (B/C/P) strategy, has facilitated the rapid optimization of lead compounds by allowing for systematic changes to both the core structure (skeletal features) and the peripheral chemical groups (appendages). scispace.combroadinstitute.org This has yielded macrocyclic compounds with potent nanomolar activity against P. falciparum, along with improved solubility and metabolic stability. scispace.com
Another strategy focuses on designing flexible analogues . Point mutations in the active site of the parasite's DHFR enzyme can lead to resistance against rigid inhibitors like Cycloguanil. rsc.org By introducing a flexible linker between the key structural components of the inhibitor, the molecule can adapt to changes in the mutated active site, thereby maintaining high binding affinity and overcoming resistance. rsc.org
Combinatorial synthesis has also been employed to create libraries of dihydrotriazine derivatives. tandfonline.com This involves using various alkyl and benzyl (B1604629) halides to introduce diversity into the series of compounds, allowing for the rapid generation and screening of numerous analogues to identify those with the most potent inhibitory activity against the target enzyme. tandfonline.com
Prodrug Strategies for Improved Pharmacological Properties
A prodrug is an inactive or less active compound that is converted into the active drug within the body. nih.gov This approach is a widely used strategy to overcome issues related to a drug's physicochemical and pharmacokinetic properties, such as poor solubility, low membrane permeability, and chemical instability. nih.govnih.gov
The classic example within this chemical family is Proguanil , which itself is a prodrug. patsnap.comwikipedia.org Proguanil is metabolically converted to its active metabolite, Cycloguanil, which is a potent inhibitor of the parasitic DHFR enzyme. patsnap.comwikipedia.org This bioactivation is a key feature of its therapeutic action. However, the metabolism of Proguanil can vary among different populations due to genetic differences in cytochrome P450 enzymes, which can affect the prophylactic efficacy of the drug. drugbank.com
General prodrug strategies that can be applied to enhance the properties of compounds like this compound often involve chemical modifications to create more soluble or more permeable forms of the drug. Key approaches include:
Ester and Amide Formation : For compounds containing carboxylic acid or alcohol functional groups, converting them into esters or amides can increase their lipophilicity, thereby enhancing their ability to cross cellular membranes. diva-portal.org These ester or amide linkages are designed to be cleaved by endogenous enzymes, such as esterases, to release the active parent drug at the site of action. diva-portal.org
Phosphate (B84403) Esters : To improve the aqueous solubility of a drug, a phosphate group can be added. This creates a highly water-soluble prodrug that can be administered intravenously. Endogenous phosphatases then cleave the phosphate group to release the active compound.
Targeted Delivery : Prodrugs can be designed for targeted activation. For example, in cancer therapy, prodrugs can be developed that are specifically activated by enzymes that are overexpressed in tumor tissues. aacrjournals.org This strategy, known as gene-directed or antibody-directed enzyme prodrug therapy (GDEPT or ADEPT), can increase the concentration of the active drug at the tumor site, enhancing efficacy while reducing systemic toxicity. aacrjournals.org For DHFR inhibitors like methotrexate, peptide-based prodrugs have been designed that are converted to the active drug by specific enzymes. aacrjournals.org
Molecular Mechanisms of Action and Target Elucidation of Cycloguanide Phenylsulfone
Elucidation of Primary Molecular Targets within Plasmodium Species
Cycloguanil's primary antimalarial activity stems from its highly specific interaction with a critical enzyme in the parasite's folate biosynthesis pathway.
Inhibition of Dihydrofolate Reductase-Thymidylate Synthase (DHFR-TS)
Cycloguanil (B1669406) is a potent inhibitor of the parasitic enzyme dihydrofolate reductase (DHFR), which exists as a bifunctional protein complex with thymidylate synthase (TS) in Plasmodium falciparum (PfDHFR-TS). mmv.org As an antifolate agent, it belongs to a class of drugs that interfere with the synthesis of essential nucleic acid precursors. taylorandfrancis.com Cycloguanil functions as a competitive inhibitor of DHFR, binding tightly to the enzyme's active site and blocking the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). taylorandfrancis.commdpi.com THF is a crucial cofactor required for numerous metabolic processes, including the synthesis of amino acids and nucleotides. taylorandfrancis.com
The efficacy of Cycloguanil is directly linked to its structural features, which allow it to fit within the active site of the parasite's DHFR enzyme. nih.gov However, the development of resistance has been a significant challenge. malariaworld.org Resistance to Cycloguanil in P. falciparum is primarily associated with specific point mutations in the dhfr gene. nih.gov A key mutation is the substitution of serine with threonine at position 108 (S108T), often accompanied by an alanine-to-valine substitution at position 16 (A16V). nih.govrcsb.org These mutations create steric conflicts that reduce the binding affinity of Cycloguanil to the enzyme, thereby diminishing its inhibitory effect. rcsb.org Interestingly, these specific mutations confer high-level resistance to Cycloguanil while having a lesser impact on the binding of another DHFR inhibitor, pyrimethamine (B1678524), highlighting the fine structural differences in how these drugs interact with the DHFR active site. nih.govrcsb.org
| Mutation(s) | Effect on Cycloguanil | Effect on Pyrimethamine | Reference |
|---|---|---|---|
| A16V + S108T | High-level resistance | Low-level or no resistance | rcsb.org |
| S108N | Moderate decrease in susceptibility | High-level resistance | nih.gov |
| S108N + I164L | Significant cross-resistance | Significant cross-resistance | nih.gov |
Impact on Purine (B94841) and Pyrimidine (B1678525) Biosynthesis Pathways
The inhibition of DHFR by Cycloguanil has profound downstream consequences on the parasite's ability to synthesize nucleic acids. By preventing the regeneration of the essential cofactor tetrahydrofolate (THF), Cycloguanil effectively shuts down the synthesis of thymidylate (dTMP) from deoxyuridine monophosphate (dUMP). nih.gov This reaction, catalyzed by thymidylate synthase, is a critical step in the de novo pyrimidine biosynthesis pathway and is the sole source of thymidylate for DNA synthesis. nih.govdavuniversity.org
Plasmodium parasites are purine auxotrophs, meaning they cannot synthesize purines from scratch and must salvage them from their human host. nih.gov However, they possess the ability for de novo synthesis of pyrimidines. davuniversity.orgnih.gov By blocking the production of the pyrimidine building block dTMP, Cycloguanil creates a bottleneck in DNA replication, leading to the arrest of parasite growth and proliferation during its rapidly dividing intraerythrocytic stages. nih.govnih.gov Complementation assays have demonstrated that Cycloguanil specifically targets P. falciparum DHFR with no other significant targets being identified, confirming that disruption of the folate pathway is its primary mode of action. nih.gov
Cellular Mechanisms of Parasite Growth Inhibition
Beyond its direct enzymatic inhibition, Cycloguanil's activity manifests in the disruption of key cellular events in the Plasmodium life cycle, including its transmission potential.
Interference with Erythrocytic Egress
While the primary effect of Cycloguanil is the inhibition of DNA synthesis leading to failed parasite replication within erythrocytes, its direct role in the physical process of schizont rupture and merozoite egress is not well-documented as a principal mechanism. The compound acts on both the pre-erythrocytic (hepatic) and erythrocytic forms of the parasite. ncats.io Its main impact on the erythrocytic stage is the prevention of successful schizogony, meaning the parasite fails to mature and multiply, thus precluding the egress stage.
Inhibition of Gametocyte Exflagellation
Cycloguanil demonstrates activity against the sexual stages of the parasite, which are responsible for transmission from human to mosquito. plos.org Specifically, it has been shown to inhibit the exflagellation of male gametocytes. biorxiv.org Exflagellation is the process where a male gametocyte rapidly undergoes DNA replication and emerges from the host red blood cell to form multiple motile microgametes in the mosquito midgut. biorxiv.org By inhibiting DHFR, Cycloguanil blocks the necessary nucleic acid synthesis for this rapid replication, thereby preventing the formation of viable male gametes. biorxiv.orgbiorxiv.org This action reduces the likelihood of successful fertilization of female gametes and subsequent oocyst development in the mosquito, effectively acting as a transmission-blocking agent. mdpi.complos.org Studies have shown that the concentration of antifolates required to inhibit exflagellation can be significantly lower than that needed to kill the asexual blood stages, suggesting the transmission stages are particularly vulnerable to this mechanism. biorxiv.org
| Compound | Parasite Stage/Strain | Activity Metric (IC50) | Reference |
|---|---|---|---|
| Cycloguanil | Susceptible P. falciparum Isolates (Asexual) | Mean 11.1 nM | nih.gov |
| Pyrimethamine | Susceptible P. falciparum Isolates (Asexual) | Mean 15.4 nM | nih.gov |
| Cycloguanil | Resistant P. falciparum Isolates (Asexual) | Mean 2,030 nM | nih.gov |
| Pyrimethamine | Resistant P. falciparum Isolates (Asexual) | Mean 9,440 nM | nih.gov |
| Pyrimethamine | NF54 Wild-Type (Exflagellation) | 27.55 nM | biorxiv.org |
| Pyrimethamine | NF54 Quadruple Mutant (Exflagellation) | 99,890 nM (99.89 µM) | biorxiv.org |
Investigation of Other Potential Molecular Targets
The specificity of Cycloguanil for Plasmodium DHFR has been a subject of considerable research. nih.gov While it is the active metabolite of the prodrug proguanil (B194036), studies suggest their mechanisms may differ. wikipedia.org Complementation assays using P. falciparum transformed with human DHFR have shown that Cycloguanil's action is specifically on the parasite's enzyme and that it has no other significant target within the parasite. nih.gov In contrast, the parent compound, proguanil, appears to have an alternative mechanism of action separate from DHFR inhibition. nih.govwikipedia.org This high specificity is a hallmark of Cycloguanil's activity, distinguishing it from its parent compound and focusing its therapeutic action squarely on the folate pathway of the malaria parasite. taylorandfrancis.comnih.gov
Structure Activity Relationship Sar Studies of Cycloguanide Phenylsulfone Analogues
Quantitative Structure-Activity Relationship (QSAR) Analyses
Quantitative Structure-Activity Relationship (QSAR) studies provide mathematical models that correlate the chemical structure of a compound with its biological activity. For cycloguanide analogues, these studies have been instrumental in identifying the physicochemical properties that are crucial for their inhibitory effects on dihydrofolate reductase (DHFR), a key enzyme in malaria parasites like Plasmodium falciparum. nih.govresearchgate.net
QSAR models for cycloguanil (B1669406) analogues have been developed using computed molecular descriptors to predict binding affinities for both wild-type and mutant forms of P. falciparum DHFR (PfDHFR). nih.govresearchgate.net A study involving 58 cycloguanil derivatives identified four main categories of molecular descriptors that are essential for the recognition of these inhibitors by the enzyme. nih.govresearchgate.net These categories provide a framework for understanding the molecular basis of inhibition. nih.gov
| Molecular Fragments | Pertains to specific two- to five-atom fragments within the molecule, often involving aliphatic and aromatic carbons or nitrogen. nih.gov |
Interestingly, the specific sets of influential descriptors for the wild-type versus the mutant DHFR are significantly different. nih.govresearchgate.net This suggests that the two enzyme forms recognize inhibitor molecules based on distinct structural attributes, a finding that is crucial for designing drugs specifically targeting resistant strains. nih.gov
The nature and position of substituents on the cycloguanide phenylsulfone scaffold profoundly impact its binding affinity to DHFR. nih.govsemanticscholar.org Hansch 2D-QSAR analysis has revealed a parabolic relationship between the hydrophobicity of substituents on the N1-phenyl ring and the binding affinity to the wild-type enzyme. nih.govacs.org This indicates that while hydrophobicity is a key property, there is an optimal level, beyond which activity may decrease. nih.gov
In contrast, for mutant enzymes, particularly the A16V+S108T double mutant which is known to confer resistance to cycloguanil, steric factors become critically important. nih.govsemanticscholar.orgnih.gov The mutation from serine to the bulkier asparagine at position 108 (S108N) can cause a steric clash with certain substituents on the inhibitor, leading to reduced binding and drug resistance. nih.gov Three-dimensional QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have further detailed the structural regions where steric, electrostatic, and hydrophobic properties influence anti-plasmodial activity. nih.govresearchgate.net These analyses help in visualizing the favorable and unfavorable regions around the molecule, guiding the placement of substituents to maximize potency. nih.gov
Computational Approaches in SAR Elucidation
Computational chemistry has become an indispensable tool for elucidating the SAR of this compound analogues. semanticscholar.orgnih.gov Techniques like molecular docking, virtual screening, and predictive modeling accelerate the drug discovery process by providing insights into ligand-target interactions and guiding the design of novel compounds. researchgate.netsemanticscholar.orgnih.gov
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. researchgate.net For cycloguanide analogues, docking studies have been used to investigate their binding modes within the active site of PfDHFR. nih.govnih.gov These studies have identified key amino acid residues that interact with the inhibitors, such as Asp54, Ile14, Ala16, Ser108, and Ile164. nih.gov
Several docking programs and scoring functions have been evaluated to determine the most accurate methods for this class of compounds. nih.govacs.orgnih.gov One comparative study found that the GOLD program, using its GoldScore fitness function, was the most accurate for predicting the binding affinity of cycloguanil derivatives. nih.govacs.orgnih.gov Meanwhile, the Molegro Virtual Docker was identified as the most accurate for reproducing the experimental binding mode of similar ligands. nih.govacs.orgnih.gov Virtual screening, which involves docking large libraries of compounds, has also been employed to identify novel cycloguanil-like scaffolds with potential inhibitory activity from chemical databases. mdpi.comnih.gov
Comparison of Docking Programs for Cycloguanil Analogues
| Program | Scoring Function | Best Application |
|---|---|---|
| GOLD | GoldScore | Predicting binding affinity data nih.govacs.orgnih.gov |
| Molegro Virtual Docker | MolDock [GRID] | Reproducing experimental binding mode nih.govacs.orgnih.gov |
| FlexX | N/A | Evaluated in comparative studies nih.govnih.gov |
| Glide | N/A | Evaluated in comparative studies nih.govnih.gov |
Predictive models, primarily based on QSAR, are used to estimate the biological activity of newly designed analogues before they are synthesized. nih.govresearchgate.netnih.gov These models serve as a virtual feedback loop in the design-synthesize-test cycle. doi.org By establishing a reliable mathematical relationship between structural descriptors and activity, researchers can prioritize the synthesis of compounds with the highest predicted potency. nih.govdoi.org
For instance, robust CoMFA and CoMSIA models have been generated that show statistically significant predictive power for the activity of cycloguanil derivatives against mutant PfDHFR enzymes. nih.govnih.gov The graphical contour maps produced by these models highlight specific regions where modifications are likely to increase or decrease activity, providing clear guidance for rational drug design. nih.govresearchgate.net Based on the collective insights from QSAR, pharmacophore mapping, and docking, virtual libraries of novel cycloguanil derivatives with high predicted inhibitory activity have been designed. nih.gov
Design Principles for Enhanced Efficacy and Overcoming Resistance
A primary goal in the design of new this compound analogues is to enhance their efficacy and, crucially, to overcome the mechanisms of drug resistance. researchgate.netnih.gov This requires a deep understanding of the structural differences between wild-type and mutant target enzymes. nih.gov
The emergence of resistance is often linked to point mutations in the DHFR active site. nih.gov For example, mutations at Ser108 and Ala16 are specifically associated with cycloguanil resistance. nih.govnih.gov The S108N mutation is particularly problematic as the bulkier asparagine residue can create a steric hindrance that prevents the drug from binding effectively. nih.gov
Computational and SAR studies have led to the formulation of several key design principles to circumvent this issue:
Exploiting Flexibility: More flexible inhibitors, such as WR99210, can adapt their conformation to fit within the altered binding pocket of mutant enzymes, forming favorable interactions with key mutant residues like Asn108. nih.govnih.gov
Targeting Alternative Interactions: Design strategies can focus on forming interactions with residues that are conserved between wild-type and mutant enzymes or by targeting secondary binding sites. nih.gov
Optimizing Substituent Properties: Based on QSAR and docking studies, specific guidelines for substituents have been developed. For the phenyl ring, small hydrophobic groups at the 3, 4, and 5 positions are favored. nih.gov Additionally, less branching is preferred for substituents at other positions (R1 and R2). nih.gov
Controlling Physicochemical Properties: Maintaining high, but limited, electronegativity and ensuring a relatively large molecular size and volume are also considered important for activity. nih.gov
By integrating these principles, researchers aim to develop new generations of DHFR inhibitors that are potent against both sensitive and resistant strains of malaria parasites, thereby addressing a critical challenge in global health. nih.govnih.gov
Preclinical Pharmacological Investigations of Cycloguanide Phenylsulfone
In vitro Efficacy Profiling Across Plasmodium Life Stages
The combination of cycloguanil (B1669406) and a phenylsulfone, such as dapsone (B1669823), has demonstrated significant efficacy against the asexual blood stages of Plasmodium falciparum, including strains resistant to other antimalarial agents. This synergistic interaction is crucial for overcoming resistance that may develop against either compound when used alone.
Studies have assessed the in vitro activity by measuring the inhibition of parasite growth and reinvasion. For instance, the antimalarial activity of the proguanil (B194036)/dapsone combination was evaluated by measuring the inhibition of reinvasion of P. falciparum isolates grown in the presence of sera from volunteers who had taken the drugs. nih.gov The results showed that both chloroquine-sensitive (FC-27) and chloroquine-resistant (K1) isolates were completely inhibited by the drug combination at steady-state concentrations. nih.gov This suggests that the regimen is effective against drug-resistant falciparum malaria. nih.gov
Further in vitro analyses have demonstrated that chlorcycloguanil (the active metabolite of chlorproguanil) and dapsone are more potent than pyrimethamine (B1678524) and sulfadoxine, respectively. scispace.com The combination of a triazine like cycloguanil or chlorcycloguanil with dapsone has been shown to be among the most potent drug combinations against P. falciparum. asm.org Probenecid was found to increase the sensitivity of a highly resistant parasite isolate to chlorcycloguanil and dapsone by three- and threefold, respectively, suggesting a transport-based mechanism linked to folate salvage. nih.gov
| Compound/Combination | Plasmodium falciparum Strain | Activity Metric | Finding | Citation |
|---|---|---|---|---|
| Proguanil/Dapsone | FC-27 (CQ-sensitive) | Inhibition of reinvasion | Complete inhibition by sera at steady-state | nih.gov |
| Proguanil/Dapsone | K1 (CQ-resistant) | Inhibition of reinvasion | Complete inhibition by sera at steady-state | nih.gov |
| Chlorcycloguanil-Dapsone | K39 (Pyrimethamine-resistant) | Synergistic Potency (Rank) | Ranked as the second most potent combination | asm.org |
| Cycloguanil | Resistant Isolate | Chemosensitization by Probenecid | 3-fold increase in sensitivity | nih.gov |
| Dapsone | Resistant Isolate | Chemosensitization by Probenecid | 3-fold increase in sensitivity | nih.gov |
Information regarding the specific activity of the cycloguanil-phenylsulfone combination against the sexual stages (gametocytes) of Plasmodium is not extensively detailed in the available preclinical research. Antifolate drugs are generally considered to have limited activity against mature gametocytes, which are responsible for transmission to mosquitoes. However, by targeting the developing asexual parasites, the production of new gametocytes can be indirectly reduced.
The combination of cycloguanil with a sulfone has been investigated for its repository and prophylactic effects, which are indicative of activity against the pre-erythrocytic (liver) stages of the parasite. The active metabolite cycloguanil itself is known to potently inhibit the development of liver-stage Plasmodium infection. nih.gov
Repository preparations, designed for long-acting effects, have been a key area of this research. Studies using 4,4′-diacetylaminodiphenylsulfone (DADDS), a repository sulfone, mixed with cycloguanil pamoate, demonstrated prolonged protective action. ajtmh.orgilsl.br This repository action suggests that a sustained release of the drugs can target the parasites as they develop in the liver, thus preventing the emergence of blood-stage infection. A mixture of cycloguanil embonate and DADDS was shown to confer longer protection against sporozoite challenge with P. cynomolgi than either compound alone. who.int This enhanced protection points to a synergistic or additive effect against the parasite's liver stages. who.int
In vivo Efficacy Studies in Murine Malaria Models
Direct in vivo efficacy studies of the cycloguanil-phenylsulfone combination using humanized murine models infected with Plasmodium falciparum are not widely reported in the historical literature, as these models were developed more recently. However, ex vivo studies using sera from human volunteers treated with proguanil and dapsone have shown inhibitory activity against P. falciparum isolates, providing an indirect measure of in vivo efficacy. nih.gov These studies confirmed that the drug combination in the blood could inhibit the growth of even cycloguanil-resistant Thai isolates of P. falciparum. nih.gov
The Plasmodium berghei murine model has been extensively used to evaluate the efficacy of the cycloguanil-sulfone combination. These studies have been crucial in demonstrating the combination's superior activity and its ability to delay the development of drug resistance compared to the individual components. who.int
In mice infected with P. berghei, the combination of cycloguanil and dapsone showed a low level of synergism. researchgate.net A key finding from these murine models is that resistance is more difficult to induce against a mixture of cycloguanil and DDS than against either drug used alone. ilsl.br Furthermore, the combination has been shown to have broader repository action against drug-resistant lines of P. berghei than either drug used individually. ajtmh.org For example, a mixture of cycloguanil pamoate and DADDS was effective against P. berghei lines that were highly resistant to either diaminodiphenylsulfone or to the dihydrotriazine moiety of cycloguanil. ajtmh.org
| Compound/Combination | Murine Model | Key Finding | Citation |
|---|---|---|---|
| Cycloguanil HCl + DDS | P. berghei infected mice | Induction of resistance was more difficult with the mixture than with individual components. | ilsl.br |
| Cycloguanil Pamoate + DADDS | P. berghei (DDS-resistant line) | The mixture had broader repository action than either drug alone. | ajtmh.org |
| Cycloguanil Pamoate + DADDS | P. berghei (Cycloguanil-resistant line) | The mixture had broader repository action than either drug alone. | ajtmh.org |
| Chlorproguanil + Dapsone | P. berghei N infected mice | Demonstrated a modest level of synergism in the '4-day test'. | researchgate.net |
Metabolic Transformation and Bioactivation Pathways of Cycloguanide Phenylsulfone
Investigation of Prodrug Activation to Active Metabolites (e.g., Proguanil (B194036) to Cycloguanil)
Proguanil itself is a prodrug, meaning it has limited intrinsic activity against the malaria parasite, Plasmodium falciparum. epa.gov Its therapeutic action is dependent on its metabolic conversion within the human body to its active form, cycloguanil (B1669406). epa.gov This transformation is a critical step, as cycloguanil is a potent inhibitor of the parasitic enzyme dihydrofolate reductase (DHFR), an essential enzyme in the parasite's lifecycle. epa.gov
The primary metabolic pathway involves an oxidative cyclization of proguanil to form cycloguanil. Another, more minor, metabolite that can be formed is 4-chlorophenylbiguanide (B1200820). epa.gov The efficiency of this conversion can vary significantly among individuals, leading to classifications of "extensive metabolizers" (EM) and "poor metabolizers" (PM). In poor metabolizers, the levels of the active metabolite, cycloguanil, can be undetectable in the blood after a standard dose of proguanil. This variability in metabolic activation has significant implications for the drug's effectiveness.
Enzymatic Pathways Involved in Metabolism
The biotransformation of proguanil to cycloguanil is not a spontaneous process but is catalyzed by specific enzyme systems within the body, primarily located in the liver. The cytochrome P450 (CYP) superfamily of enzymes plays a central role in this metabolic activation.
Role of Cytochrome P450 (CYP) Isoforms (e.g., CYP3A, CYP2C19)
Several isoforms of the cytochrome P450 enzyme system are involved in the metabolism of proguanil. The most significant of these is CYP2C19. A clear relationship has been demonstrated between an individual's CYP2C19 genotype and their ability to metabolize proguanil to cycloguanil. Individuals with genetic variations that result in a less active or inactive CYP2C19 enzyme are often poor metabolizers of proguanil.
In addition to CYP2C19, the CYP3A subfamily, particularly CYP3A4, also contributes to the formation of cycloguanil. While CYP2C19 is considered the major enzyme for this specific metabolic step, the involvement of CYP3A4 highlights the complex interplay of different enzymes in drug metabolism. The relative contribution of these different CYP isoforms can lead to the substantial overlap in metabolic ratios observed even between individuals with different CYP2C19 genotypes.
Contribution of Other Enzyme Systems (e.g., S-Mephenytoin Hydroxylase)
The enzyme responsible for the 4'-hydroxylation of S-mephenytoin, which is now known to be CYP2C19, was historically studied as "S-mephenytoin hydroxylase". Research has shown that substrates of CYP2C19, such as mephenytoin (B154092), can significantly inhibit the formation of cycloguanil from proguanil in human liver microsomes. This provides further evidence that proguanil and mephenytoin are metabolized by the same enzyme, CYP2C19. Proguanil has even been considered as a potential probe to assess the in vivo activity of CYP2C19.
Impact of Metabolic Interactions on Biological Activity
The metabolism of proguanil can be influenced by the co-administration of other drugs that are also metabolized by or interact with the same CYP450 enzymes. For instance, proguanil and another biguanide (B1667054) antimalarial, chlorproguanil, are mutual competitive inhibitors of their metabolism to their respective active triazine metabolites. This means that when taken together, they can reduce the rate of each other's activation.
Furthermore, drugs that inhibit CYP2C19 or CYP3A4 can potentially decrease the conversion of proguanil to cycloguanil, thereby reducing its antimalarial activity. Conversely, inducers of these enzymes could potentially increase the rate of metabolism. This highlights the importance of considering potential drug-drug interactions when using proguanil, as the therapeutic efficacy is directly linked to the production of its active metabolite, cycloguanil.
Mechanisms of Drug Resistance and Strategies to Circumvent Resistance to Cycloguanide Phenylsulfone
Molecular Basis of Resistance to Cycloguanide-Class Compounds
Resistance to cycloguanide and other antifolate drugs in Plasmodium falciparum is primarily associated with specific genetic mutations in the parasite's enzymes and transporter proteins. These genetic alterations reduce the drug's efficacy by either decreasing its binding affinity to the target enzyme or by actively removing it from its site of action.
Mutations in Dihydrofolate Reductase (DHFR)
The primary target of cycloguanide, the active metabolite of proguanil (B194036), is the enzyme dihydrofolate reductase (DHFR). nih.gov Mutations in the pfdhfr gene can significantly reduce the binding affinity of the drug to the enzyme, leading to resistance. A key combination of mutations that confers specific resistance to cycloguanide is the A16V and S108T double mutation. nih.govnih.gov
The A16V mutation, which involves the substitution of alanine (B10760859) with valine at position 16, coupled with the S108T mutation (serine to threonine at position 108), is particularly noteworthy. nih.gov While the S108N mutation is a primary driver of pyrimethamine (B1678524) resistance with a moderate impact on cycloguanil (B1669406) susceptibility, the A16V+S108T variant specifically enhances resistance to cycloguanil. nih.govnih.gov Molecular modeling studies suggest that the valine at position 16 creates a steric clash with cycloguanil, hindering its ability to bind effectively to the enzyme's active site. nih.gov The combination of these two mutations results in a high level of resistance to cycloguanil while maintaining a degree of sensitivity to pyrimethamine. nih.gov
It is important to note that the accumulation of mutations can lead to broader cross-resistance. For instance, parasites with mutations at codons 51, 59, 108, and 164 of the pfdhfr gene often exhibit resistance to both pyrimethamine and cycloguanil. nih.gov The presence of the S108N mutation, often in combination with changes at positions 51 and 59, is a common indicator of antifolate resistance in many regions. amsterdamumc.nlescholarship.org
| Mutation in pfdhfr | Effect on Cycloguanide Susceptibility | Effect on Pyrimethamine Susceptibility | Reference |
| A16V+S108T | High Resistance | Moderate to High Sensitivity | nih.govnih.gov |
| S108N | Moderate Decrease in Susceptibility | High Resistance | nih.gov |
| C59R+S108N | Increased Resistance | Increased Resistance | wehi.edu.au |
| N51I+C59R+S108N (Triple Mutant) | High Resistance | High Resistance | amsterdamumc.nlescholarship.org |
| A16V+S108T+D54E+F223S | Enhanced Resistance | Resistance | nih.gov |
Role of Transporter Proteins in Resistance Modulation
Beyond target-site mutations, transporter proteins play a significant role in modulating antimalarial drug resistance by controlling the intracellular concentration of drugs. Two key transporters implicated in this process are the P. falciparum chloroquine (B1663885) resistance transporter (PfCRT) and the P. falciparum multidrug resistance protein 1 (PfMDR1). nih.gov
PfCRT, located on the parasite's digestive vacuole membrane, is the primary determinant of chloroquine resistance. nih.govnih.gov Mutations in the pfcrt gene enable the transporter to efflux chloroquine from its site of action. nih.govnih.gov While its primary role is associated with quinoline-based drugs, evidence suggests that PfCRT variants can influence the susceptibility to other antimalarials, potentially through epistatic interactions with other resistance-conferring genes. nih.gov
Computational Modeling of Resistance Mechanisms
Computational modeling has become an indispensable tool for investigating the molecular intricacies of drug resistance. By simulating the interactions between drugs and their targets at an atomic level, researchers can gain insights into the mechanisms of resistance and predict the impact of specific mutations.
Molecular Dynamics Simulations for Understanding Drug-Target Interactions
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a drug molecule, such as cycloguanide, and its target protein, DHFR. nih.govnih.gov These simulations can reveal how specific mutations, like A16V and S108T in PfDHFR, alter the conformational landscape of the enzyme's active site. For instance, MD simulations can demonstrate the steric hindrance introduced by the bulkier valine residue at position 16, which physically obstructs the binding of cycloguanide. nih.gov This computational approach allows for a detailed energetic and structural analysis of drug-protein complexes, explaining the molecular basis for the observed decrease in binding affinity in resistant strains. researchgate.net
Predicting Resistance-Associated Mutations
Computational methods can also be employed to predict which mutations are likely to confer resistance to a particular drug. By analyzing the protein's structure and the drug's chemical properties, it is possible to identify amino acid residues that are critical for binding. Mutations at these key positions can then be computationally modeled to assess their potential impact on drug efficacy. This predictive capability is invaluable for surveillance efforts, allowing for the early detection of emerging resistance, and for the proactive design of new drugs that are less susceptible to known resistance mechanisms. biorxiv.orgnih.gov For instance, computational analyses can help identify novel gene mutations that may contribute to more complex resistance phenotypes. nih.gov
Development of Resistance-Breaking Analogues
A primary strategy to combat drug resistance is the rational design and development of new drug analogues that can effectively inhibit both the wild-type and the resistant forms of the target enzyme. In the case of cycloguanide, this involves creating new compounds that can overcome the effects of mutations in PfDHFR.
Combination Strategies to Overcome Resistance
Research into combination therapies involving cycloguanil, the active metabolite of proguanil, and sulfone-based drugs has shown promise in overcoming resistance to antifolate antimalarials. The primary mechanism of resistance to cycloguanil involves mutations in the parasite's dihydrofolate reductase (DHFR) enzyme, the target of the drug. By combining cycloguanil with a sulfone drug, which inhibits a different enzyme in the same folate biosynthesis pathway (dihydropteroate synthetase, DHPS), a synergistic effect can be achieved, proving effective even against parasites resistant to cycloguanil alone.
One of the key combination strategies has been the pairing of a cycloguanil derivative with dapsone (B1669823), a diaminodiphenyl sulfone. This combination targets two distinct points in the parasite's folate metabolism, a pathway crucial for its survival.
In vitro studies have been instrumental in quantifying the synergistic effects of combining dihydrofolate reductase inhibitors, like cycloguanil derivatives, with dihydropteroate (B1496061) synthetase inhibitors. One such study evaluated the potency of various antifolate combinations against a pyrimethamine-resistant strain of P. falciparum (K39). The results highlighted the significantly enhanced efficacy of these combinations. nih.gov
The study demonstrated that the combination of chlorcycloguanil, a chlorinated derivative of cycloguanil, with dapsone was among the most potent combinations, exhibiting strong synergism against the resistant parasite strain. nih.gov The therapeutic index, a measure of a drug's safety and efficacy, was also determined for several compounds, with triazines like clociguanil (B1669191) and chlorcycloguanil showing large therapeutic indices. nih.gov
**Table 1: In Vitro Activity of Antifolate Drugs and Combinations Against Pyrimethamine-Resistant P. falciparum (K39 Strain)***
| Drug/Combination | IC50 (nM) vs. P. falciparum |
|---|---|
| DHFR Inhibitors Alone | |
| Pyrimethamine | 4,380 |
| Clociguanil | 3.56 |
| Chlorcycloguanil | 2.00 |
| DHPS Inhibitors Alone | |
| Dapsone | >100,000 |
| Sulfamethoxazole | >100,000 |
| Drug Combinations | |
| Chlorcycloguanil-Dapsone | - |
| Chlorcycloguanil-Sulfamethoxazole | - |
| Pyrimethamine-Sulfadoxine | - |
Data derived from a study on the in vitro activities of novel antifolate drug combinations. The IC50 is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 indicates greater potency. Specific IC50 values for the combinations were not provided in the source, but their rank order of potency was established. nih.gov
The rank order of decreasing activity for the most potent combinations was reported as follows: WR99210-dapsone, chlorcycloguanil-dapsone , WR158122-dapsone, WR159412-dapsone, WR159412-sulfamethoxazole, and chlorcycloguanil-sulfamethoxazole . nih.gov Pyrimethamine-sulfadoxine was noted as the least potent combination tested. nih.gov
The promising in vitro results led to clinical investigations of the combination of chlorproguanil and dapsone for the treatment of uncomplicated P. falciparum malaria. A pilot study in Kenya, where resistance to other antimalarials was prevalent, assessed the efficacy of this combination in children with asymptomatic P. falciparum infections. nih.gov
The study found that the combination of chlorproguanil and dapsone was effective in clearing parasites. However, the rate of recurrence was higher compared to the pyrimethamine-sulfadoxine combination, which was attributed to the shorter clearance time of chlorproguanil and dapsone. nih.gov
**Table 2: Efficacy of Chlorproguanil-Dapsone in Children with Asymptomatic P. falciparum Infections in Kenya***
| Treatment Group | Number of Patients | Parasite Clearance by Day 7 | Recurrence on Day 14 | Recurrence on Day 21 | Recurrence on Day 28 |
|---|---|---|---|---|---|
| Chlorproguanil-Dapsone | 48 | 100% | 1 of 48 | 7 of 47 | 7 of 40 |
| Pyrimethamine-Sulfadoxine | 39 | 100% | 1 of 39 | 2 of 38 | 2 of 36 |
Data from a pilot study comparing the efficacy of chlorproguanil-dapsone with pyrimethamine-sulfadoxine. nih.gov
Further clinical trials in other regions have also evaluated the chlorproguanil-dapsone combination. A study in Afghanistan and Pakistan, where P. vivax is predominant, found that chlorproguanil-dapsone was less effective than sulfadoxine-pyrimethamine (B1208122) and chloroquine for treating P. vivax malaria, with a higher failure rate by day 28. nih.gov
These findings underscore that while combination strategies involving cycloguanil derivatives and sulfones can be effective against resistant P. falciparum, their efficacy can vary depending on the parasite species and geographical region.
Future Directions in Cycloguanide Phenylsulfone Research
Exploration of Novel Molecular Targets for Antimalarial Development
While the primary mechanism of action for cycloguanil (B1669406) is the inhibition of dihydrofolate reductase (DHFR) in Plasmodium falciparum, the emergence of resistance necessitates the identification of new molecular targets. mdpi.comtandfonline.com Future research will likely focus on elucidating alternative pathways and enzymes that can be modulated by cycloguanide phenylsulfone or its derivatives. An optimal antimalarial agent should ideally act on novel targets to circumvent existing resistance mechanisms. mdpi.com
The scientific community is actively investigating a range of potential new targets for antimalarial drugs. These include enzymes, transporters, and other molecules crucial for the parasite's survival across its complex life cycle. mdpi.comdovepress.com Since the publication of the P. falciparum genome, numerous potential targets for drug intervention have been identified, spanning essential metabolite biosynthesis, membrane transport, and signaling systems. srce.hr
Potential Novel Antimalarial Targets:
| Target Class | Specific Examples | Rationale |
| Enzymes | Proteases, Protein Kinases, Dihydroorotate Dehydrogenase, Isoprenoid Biosynthesis Enzymes | Essential for parasite growth, development, and replication. dovepress.com |
| Transporters | Plasmodium Sugar Transporter, Aquaporin-3, Choline Transporter | Crucial for nutrient uptake and waste removal. dovepress.com |
| Other Molecules | Molecules involved in red blood cell invasion, oxidative stress, lipid metabolism, and hemoglobin degradation | Vital for parasite survival and pathogenesis. dovepress.com |
Complementation assays have demonstrated that cycloguanil specifically targets P. falciparum DHFR with no other significant targets identified for the parent compound. nih.gov However, its parent compound, proguanil (B194036), acts on a target separate from DHFR. nih.gov This distinction underscores the potential for this compound and its analogs to interact with different or multiple targets. A key strategy for future research will be to explore whether modifications to the cycloguanil scaffold, such as the introduction of the phenylsulfone group, can confer activity against new targets. This could involve screening against a panel of resistant parasite strains and employing techniques like confocal microscopy and whole-genome analysis of resistant parasite lines to elucidate novel mechanisms of action. mesamalaria.org
Advanced Computational and Medicinal Chemistry Approaches in Drug Discovery
The design and optimization of antimalarial agents are increasingly reliant on advanced computational and medicinal chemistry strategies. scielo.org.mxfrontiersin.org These approaches are instrumental in understanding structure-activity relationships (SAR), predicting pharmacokinetic properties, and designing novel compounds with improved efficacy and resistance profiles.
Computational and Medicinal Chemistry in Drug Discovery:
| Approach | Description | Application to this compound |
| Pharmacophore Enhanced Shape Alignment (PheSA) | Compares compounds based on their geometric and pharmacophoric similarities. | A study focused on cycloguanil analogues used PheSA to evaluate the relationship between PheSA scores and ligand efficiency, leading to the design of new compounds with a strong resemblance to cycloguanil. unmul.ac.id |
| Molecular Docking | Predicts the binding orientation of a ligand to a protein target. | Can be used to model the interaction of this compound with both wild-type and mutant forms of DHFR, as well as with potential novel targets. unmul.ac.id |
| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of a compound to its biological activity. | Can guide the synthesis of more potent this compound derivatives by identifying key structural features for activity. |
| Fragment-Based Drug Discovery | Identifies small chemical fragments that bind to a target, which are then optimized into lead compounds. nih.gov | Could be employed to identify novel scaffolds that can be combined with the cycloguanide or phenylsulfone moieties to create new chemical entities. nih.gov |
| De Novo Design | Generates novel molecular structures with desired properties. | Can be used to create entirely new analogs of this compound with predicted activity against specific targets. unmul.ac.id |
Medicinal chemistry efforts will focus on the synthesis and evaluation of new analogs of this compound. ethernet.edu.etresearch-solution.com By systematically modifying the structure, researchers can probe the SAR and optimize for potency, selectivity, and pharmacokinetic properties. This includes strategies like isosteric replacements, scaffold hopping, and the introduction of new functional groups to enhance binding affinity and overcome resistance. The goal is to develop lead compounds with defined mechanisms of action, demonstrated in vivo efficacy, and suitable biopharmaceutical properties for further development. monash.edu
Integration of Multidisciplinary Research Methodologies for Comprehensive Compound Evaluation
A comprehensive understanding of the potential of this compound and its future derivatives requires a multidisciplinary research approach. mesamalaria.orgmonash.edu This involves the integration of expertise from various fields, including medicinal chemistry, parasite biology, structural biology, computational modeling, and pharmacology.
A multidisciplinary strategy is essential for the discovery and progression of novel antimalarial drugs. monash.edu Such an approach allows for the identification of new compounds, the definition of their mechanisms of action, and the optimization of their chemical structures to balance potency, selectivity, and safety. monash.edu
Key Components of a Multidisciplinary Evaluation:
In Vitro and In Vivo Testing: Promising compounds need to be evaluated against different life cycle stages of the Plasmodium parasite, including asexual and sexual stages, as well as against a panel of drug-resistant strains. mesamalaria.org Animal models, such as those using Plasmodium berghei, are crucial for assessing in vivo efficacy and safety. scientificarchives.comnih.gov
Mechanism of Action Studies: Elucidating how a compound works is critical. This can involve a variety of techniques, from biochemical assays targeting specific enzymes to advanced genetic and "omics" approaches to identify the molecular targets within the parasite. monash.edu
Structural Biology: Techniques like X-ray crystallography and cryo-electron microscopy can provide detailed atomic-level information about how a compound binds to its target, guiding further optimization. monash.edu
Pharmacokinetics and Drug Metabolism: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is essential for its development as a drug. monash.edu
By combining these diverse methodologies, researchers can build a comprehensive profile of new compounds, from their initial identification to their potential as clinical candidates. This integrated approach will be vital for advancing the next generation of antimalarials derived from the this compound scaffold. anr.fr
Q & A
Q. How can researchers ensure reproducibility in synthesizing and testing this compound analogs?
- Methodological Answer :
- Detailed supplementary protocols : Publish step-by-step synthesis, purification, and assay workflows (per Beilstein Journal guidelines).
- Open-data repositories : Share raw NMR spectra, HPLC chromatograms, and dose-response data via Zenodo or Figshare.
- Collaborative validation : Invite third-party labs to replicate key findings using provided compound samples .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
